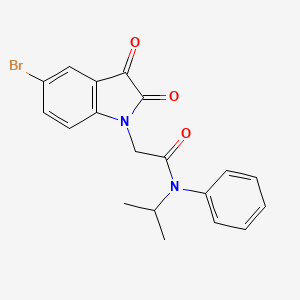

2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide, is a derivative of indoleacetamide, which is a structural framework often found in compounds with significant biological activities. The indole nucleus is a common and important element in pharmaceuticals and agrochemicals, and modifications on this structure can lead to compounds with diverse biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related indoleacetamide derivatives has been reported in the literature. For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin. These compounds were characterized using various spectroscopic techniques, such as IR, 1H NMR, MS, and elemental analysis . Another study reported the synthesis of the cyclic tautomer of N b -methyl-3-indoleacetamide, which upon bromination, yielded derivatives including 5-bromo and 5,7-dibromo derivatives . These methods provide a foundation for the synthesis of the compound , suggesting that similar bromination and acetylation reactions could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques and, in some cases, crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure confirmed by HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions within the crystal structure . These techniques could similarly be applied to determine the molecular structure of this compound, providing insights into its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of indoleacetamide derivatives can be inferred from studies on similar compounds. For instance, the bromination of indoleacetamides has been shown to yield mono- and dibromo derivatives, which can further undergo reactions such as nitration, reduction, and Sandmeyer reactions to yield more complex structures . These reactions are relevant to the synthesis and functionalization of the compound of interest, as they provide pathways for introducing additional substituents that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoleacetamide derivatives, such as solubility, melting point, and lipophilicity, can significantly affect their biological activity. The QSAR study of the synthesized derivatives indicated that electron-withdrawing substitutions and increased lipophilicity enhanced cytotoxic activity against cancer cells . These properties are crucial for the compound's ability to interact with biological targets and are likely to be important factors in the activity of this compound as well.

Aplicaciones Científicas De Investigación

Thiophene Analogues and Carcinogenicity

Research on thiophene analogues, which share structural similarities with indole compounds by having aromatic systems and potential bioactive functionalities, has been conducted to evaluate their potential carcinogenicity. These studies are crucial in understanding how structural modifications can impact biological activity, potentially offering insights into the research applications of similar compounds, including indole derivatives like the one you're interested in (Ashby et al., 1978).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been thoroughly reviewed, showing how AOPs can effectively manage pharmaceutical contaminants. This research can be related to the environmental and pharmacological applications of various acetamide derivatives, highlighting the broader impact of chemical research on environmental health and safety (Qutob et al., 2022).

Indole Synthesis

Studies on indole synthesis provide a comprehensive overview of methodologies for constructing indole and its derivatives, which is directly relevant to the synthesis and potential applications of the compound . These methodologies offer insights into the chemical versatility and the wide range of biological activities associated with indole derivatives (Taber & Tirunahari, 2011).

Pharmacology of Hallucinogens

The pharmacology and toxicology of N-benzylphenethylamine hallucinogens, while structurally distinct, provide valuable information on the interaction of synthetic compounds with biological systems. Understanding these interactions can inform the safety and therapeutic potential of new synthetic compounds, including those with complex structures like "2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide" (Halberstadt, 2017).

Propiedades

IUPAC Name |

2-(5-bromo-2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-12(2)22(14-6-4-3-5-7-14)17(23)11-21-16-9-8-13(20)10-15(16)18(24)19(21)25/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMXSMIWHPUZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2516480.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)